molecular formula C23H27N3O4 B2377465 5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868144-12-1

5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B2377465
CAS No.: 868144-12-1
M. Wt: 409.486
InChI Key: WNPWCRJCXBAIGE-UHFFFAOYSA-N
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Description

The compound “5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione” is a complex organic molecule. It belongs to the class of compounds known as quinolines, which are heterocyclic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of such complex quinoline derivatives often involves multiple steps and various synthesis protocols. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimido[4,5-b]quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains an ethoxyphenyl group attached to the 5-position of the pyrimido[4,5-b]quinoline core .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The compound can undergo diverse reactions with amines, alcohols, and hydrazine to give corresponding carboxylic amides, esters, and carbohydrazides . It can also react with aldoses to give corresponding polyhydroxy (-)alkyl Schiff bases .

Scientific Research Applications

Computational and Experimental Study on Molecular Structure

Researchers conducted a computational and experimental study on the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives, which share structural similarities with the compound . The study focused on the synthesis through environmentally friendly multicomponent methodology and characterization using various spectroscopic techniques. The research highlighted the preference for regioselective formation of linear four fused rings over angular counterparts, suggesting possible kinetic control in product formation (Trilleras et al., 2017).

Novel Nanoporous Catalyst for Synthesis of N-heterocyclic Compounds

A study introduced a novel ethylenediamine-based metal-organic framework (MOF) containing phosphorous acid tags for the synthesis of new categories of N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives. The work presents an innovative approach to heterocyclic synthesis with high yields and stability, demonstrating the compound's potential in catalytic applications (Sepehrmansouri et al., 2020).

Fluorescence Properties of Pyrroloquinolines

Research on the synthesis and fluorescence properties of phthalimid-3-yl and -4-yl aminoethylenes and pyrroloquinolines, including a study on their application as fluorescent dyes for polyester fibers, reveals the chemical's potential in materials science, particularly in the development of fluorescent materials and dyes (Rangnekar & Rajadhyaksha, 1987).

Synthesis and Antioxidant Activity

Another study explored the synthesis and antioxidant activity evaluation of new hexahydropyrimido[5,4-c]quinoline derivatives obtained via the Biginelli reaction. The compounds displayed significant antioxidant properties, highlighting their potential in medicinal chemistry as therapeutic agents (Ismaili et al., 2008).

Future Directions

The future directions in the research and development of this compound could involve exploring its potential biological and pharmaceutical activities. Quinoline derivatives are known to possess anticancer, antibacterial, anti-inflammatory, and antioxidant activities . Therefore, this compound could be a potential target for drug discovery.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-6-30-14-9-7-13(8-10-14)17-18-15(11-23(2,3)12-16(18)27)24-20-19(17)21(28)26(5)22(29)25(20)4/h7-10,17,24H,6,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPWCRJCXBAIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N(C(=O)N4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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